7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC9962744
Molecular Formula: C25H25FN4
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25FN4 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 7-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C25H25FN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3 |
| Standard InChI Key | MMZDHLUUAOWJIY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Introduction
The compound 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific compound features a pyrazolo[1,5-a]pyrimidine core substituted with a benzylpiperidine moiety and a fluorophenyl group, which are crucial for its pharmacological properties.
Synthesis
The synthesis of pyrazolopyrimidines generally involves multi-step reactions. For compounds like 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine, synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. The specific synthesis of the fluorophenyl analog would likely follow similar principles, with adjustments to accommodate the fluorine substitution.
Biological Activity and Potential Applications
Pyrazolopyrimidines have been explored for various biological activities, including antimicrobial and antiviral properties. For instance, some pyrazolopyrimidines have shown potent inhibition of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis . The specific compound 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine may exhibit similar or distinct biological activities due to its fluorophenyl substitution, which could influence its interaction with biological targets.
Data Table: Comparison of Pyrazolopyrimidine Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | C₂₅H₂₆ClN₅ | Chlorophenyl group | Potential therapeutic effects |
| 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | (Estimated) | Fluorophenyl group | Potential antimicrobial or antiviral activity |
| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | Varies | Various phenyl and pyridyl substituents | Anti-mycobacterial activity |
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